Hydrolysis Kinetics: DMDES is Faster than TEOS but Slower than MTES
A head-to-head liquid-state 29Si NMR study of ammonia-catalyzed hydrolysis of ethoxysilanes in methanol revealed an unusual reactivity order for initial hydrolysis: DMDES (DDS) > tetraethoxysilane (TEOS) > methyltriethoxysilane (MTES) [1]. The rate constant for DMDES was found to be faster than that for TEOS, contradicting simple steric predictions and highlighting the unique influence of methyl substitution on the silicon center's electrophilicity.
| Evidence Dimension | Initial hydrolysis rate constant (k) |
|---|---|
| Target Compound Data | Relative rate order: Fastest |
| Comparator Or Baseline | TEOS (rate order: Medium), MTES (rate order: Slowest) |
| Quantified Difference | Rate constant order: DDS > TEOS > MTES |
| Conditions | Ammonia-catalyzed hydrolysis in methanol at varying reactant concentrations, monitored by liquid-state 29Si NMR |
Why This Matters
For sol-gel processes requiring mixed precursors, knowing the relative reactivity is critical for achieving homogeneous co-condensation and avoiding phase separation.
- [1] Liu, R., Xu, Y., Wu, D., Sun, Y., Gao, H., Yuan, H., & Deng, F. (2004). Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-state 29Si NMR. Journal of Non-Crystalline Solids, 343(1-3), 61-70. View Source
